(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid (3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462862
InChI: InChI=1S/C9H10FNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol

(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17462862

Molecular Formula: C9H10FNO3

Molecular Weight: 199.18 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid -

Specification

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
IUPAC Name (3S)-3-amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1
Standard InChI Key OWRCNFJSCXKAHC-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C(=C1)F)O)[C@H](CC(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)F)O)C(CC(=O)O)N

Introduction

(3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid is a chiral amino acid derivative that features a fluorinated phenolic group attached to a propanoic acid backbone. This compound is notable for its structural complexity and potential biological applications, particularly in pharmacology and biochemistry. Its molecular formula is C9H10FNO3, with a molecular weight of 199.18 g/mol .

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid typically involves multi-step reactions. These methods require careful control of reaction conditions to ensure selectivity and yield. Common reagents used include sodium fluoride for fluorination and various catalysts to facilitate hydroxylation and amine coupling.

Biological Activity and Potential Applications

This compound's biological activity is primarily linked to its structural features, which allow it to interact with various biological targets. It has been studied for its potential role as a modulator of neurotransmitter systems, particularly in relation to amino acid transporters and receptors involved in neurological functions. The fluorinated and hydroxylated phenyl structure may enhance its binding affinity and selectivity towards specific biological targets.

Application AreaPotential Role
PharmacologyModulator of neurotransmitter systems
BiochemistryInteractions with biological targets

Comparison with Similar Compounds

Several compounds share structural similarities with (3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid, but the presence of both a fluorine atom and a hydroxyl group on the aromatic ring distinguishes it from its analogs. This unique feature potentially enhances its reactivity and biological interactions compared to compounds lacking these features.

Compound NameKey Features
2-Amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acidSimilar fluorinated phenolic structure
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochlorideLacks fluorine but retains hydroxyl functionality
3-Amino-3-(4-hydroxyphenyl)propanoic acidDifferent substitution pattern on the phenyl ring

Research Findings and Future Directions

Research into (3S)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid suggests that modifications on the aromatic ring can significantly affect binding affinity and biological activity. This makes the compound a candidate for further pharmacological studies. Further research is needed to fully explore its applications and establish practical uses in scientific fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator